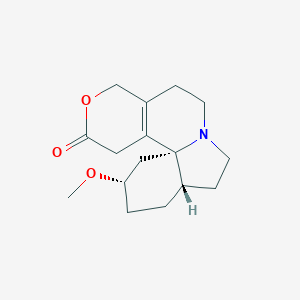
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-, also known as Oxaerythrinan, is a natural product that has been isolated from a variety of plant sources. It belongs to the class of compounds known as erythrinan alkaloids, which are known for their diverse biological activities. Oxaerythrinan has been found to possess a number of interesting pharmacological properties, making it a promising target for further research.
Wirkmechanismus
The mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been found to have a number of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n in laboratory experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. However, one limitation of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n. One area of interest is the development of new synthetic methods for producing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and related compounds. Another area of interest is the investigation of the potential of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n as a therapeutic agent for the treatment of fungal infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
The synthesis of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been achieved through a number of different methods, including extraction from natural sources and chemical synthesis. One of the most common methods for synthesizing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n involves the use of a chiral auxiliary, which helps to control the stereochemistry of the final product.
Wissenschaftliche Forschungsanwendungen
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been the subject of a number of scientific studies, which have investigated its potential as a therapeutic agent. One study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n exhibited potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Another study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n had significant antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
115-36-6 |
|---|---|
Produktname |
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)- |
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(1S,13S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadec-2(7)-en-4-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h12-13H,2-10H2,1H3/t12-,13-,16-/m0/s1 |
InChI-Schlüssel |
CPIVZDKVBDXKGP-XEZPLFJOSA-N |
Isomerische SMILES |
CO[C@H]1CC[C@H]2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |
SMILES |
COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Kanonische SMILES |
COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Synonyme |
14,17-Dihydro-3-methoxy-16(15H)-oxaerythrinan-15-one (3beta)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



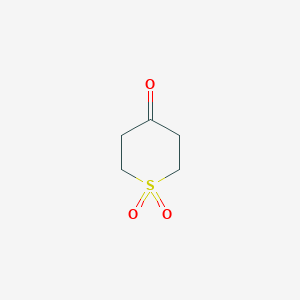
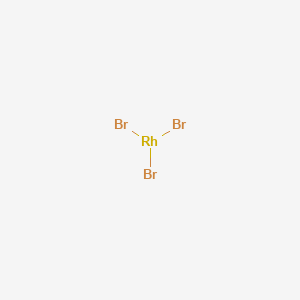
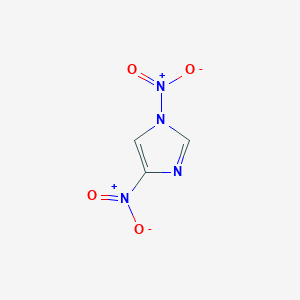
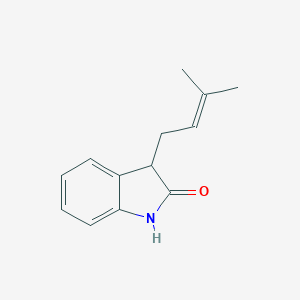
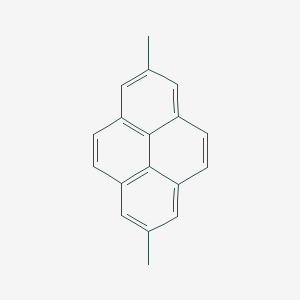

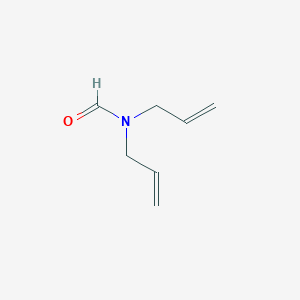
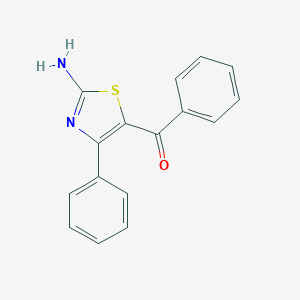
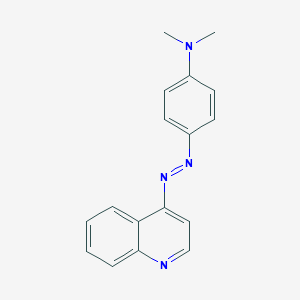
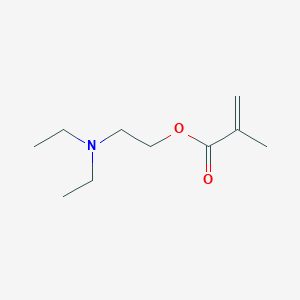
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
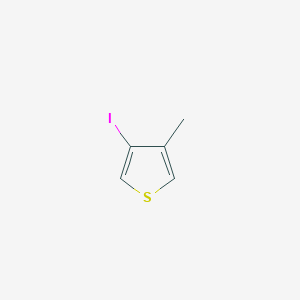
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)